2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine
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Overview
Description
2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine is a nitrogen-containing heterocycle that is part of the tropane alkaloid family. This compound is known for its unique bicyclic structure, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring.
Preparation Methods
The synthesis of 2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Industrial production methods often involve bulk manufacturing and custom synthesis to meet research and development needs .
Chemical Reactions Analysis
2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form imino derivatives, which have shown nematicidal activity . Reduction reactions can lead to the formation of secondary amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules . In biology and medicine, it has been studied for its potential as a drug candidate due to its bioactive properties . Additionally, it has been used in the development of new synthetic methodologies and the synthesis of bioactive molecules . In industry, it has applications in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine involves its interaction with molecular targets and pathways in the body. It has been shown to act as a ligand for serotonin receptors, particularly the 5-HT3 receptor . This interaction can influence various physiological activities, such as mood, appetite, and intestinal movements . The compound’s unique structure allows it to bind to these receptors with high affinity, leading to its bioactive effects.
Comparison with Similar Compounds
2-(8-Azabicyclo[3.2.1]octan-8-yl)ethan-1-amine is similar to other tropane alkaloids, such as cocaine and atropine, which also contain the 8-azabicyclo[3.2.1]octane scaffold . Other similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)ethan-1-amine and its derivatives, which have been studied for their nematicidal activity .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-8-yl)ethanamine |
InChI |
InChI=1S/C9H18N2/c10-6-7-11-8-2-1-3-9(11)5-4-8/h8-9H,1-7,10H2 |
InChI Key |
JMIIMYAKSJVUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)N2CCN |
Origin of Product |
United States |
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